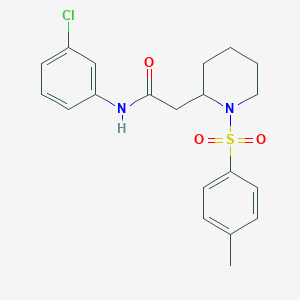
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure and Properties
This compound belongs to the class of acetamides and features a tosyl group, which enhances its solubility and reactivity. The presence of the 3-chlorophenyl group contributes to its potential interactions with various biological targets, particularly in the central nervous system.
Structural Formula
The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. Preliminary studies suggest that this compound may act as a ligand for these receptors, influencing neuronal signaling and potentially leading to therapeutic effects in mood disorders and pain management.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological activities:
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with related compounds. Below is a table summarizing key structural features and potential activities of similar compounds.
| Compound Name | Structural Features | Unique Characteristics | Potential Activities |
|---|---|---|---|
| N-(4-chlorophenethyl)-2-(1-tosylpiperidin-2-yl)acetamide | 4-chlorophenethyl group | Lacks the 3-chloro substitution | Analgesic, anti-inflammatory |
| N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | Dimethylphenyl group | Different substitution pattern | Potential for unique interactions |
| N-(4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | 4-methylphenyl group | Variation in pharmacological profile | Antidepressant effects |
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Analgesic Activity : A study demonstrated that derivatives of this compound exhibited dose-dependent analgesic effects in animal models, suggesting its potential utility in clinical pain management.
- Receptor Binding Studies : Research involving binding assays indicated that the compound interacts with serotonin and dopamine receptors, which could explain its psychoactive properties.
- Inflammation Models : In vitro studies showed that modifications of this compound could inhibit pro-inflammatory cytokines, indicating a possible anti-inflammatory mechanism.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-8-10-19(11-9-15)27(25,26)23-12-3-2-7-18(23)14-20(24)22-17-6-4-5-16(21)13-17/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOAAVVKAZTVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














